molecular formula C15H16O B13906537 1-Methoxy-3-(1-phenylethyl)benzene

1-Methoxy-3-(1-phenylethyl)benzene

Cat. No.: B13906537
M. Wt: 212.29 g/mol
InChI Key: MRMCWPBOEQGMHV-UHFFFAOYSA-N
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Description

1-Methoxy-3-(1-phenylethyl)benzene (C₁₅H₁₆O, molecular weight ≈ 212.29 g/mol) is an aromatic ether characterized by a methoxy group at position 1 and a 1-phenylethyl substituent at position 3 of the benzene ring. It is synthesized via catalytic methods such as Indium Tribromide-catalyzed transfer-hydrogenation (74% yield, pale-yellow liquid) or CuH/Pd-catalyzed asymmetric hydroarylation (90–94% yield, colorless oil) . Its structure is confirmed by NMR (¹H, ¹³C) and chromatographic data, with reported Rf values of 0.10 (n-pentane) and 0.15 (petroleum ether) . The compound serves as a key intermediate in asymmetric synthesis and metal-catalyzed reactions due to its chiral phenylethyl moiety .

Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-methoxy-3-(1-phenylethyl)benzene

InChI

InChI=1S/C15H16O/c1-12(13-7-4-3-5-8-13)14-9-6-10-15(11-14)16-2/h3-12H,1-2H3

InChI Key

MRMCWPBOEQGMHV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling Reactions

One of the most common and efficient approaches to synthesize 1-methoxy-3-(1-phenylethyl)benzene is through palladium-catalyzed coupling reactions. These reactions typically involve the cross-coupling of appropriately substituted aryl halides with phenylethyl derivatives under palladium catalysis.

  • Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature critically influences the yield and selectivity of the product.
  • Advantages: High regioselectivity, mild reaction conditions, and broad substrate scope.
  • Challenges: Catalyst cost and sensitivity to air/moisture.

The general mechanism involves oxidative addition of the aryl halide to the palladium catalyst, transmetallation with the phenylethyl organometallic reagent, and reductive elimination to form the C-C bond.

Alkylation of Methoxybenzene Derivatives

Another approach involves the alkylation of 1-methoxybenzene derivatives at the meta position with phenylethyl halides or equivalents.

  • Reagents: Phenylethyl bromide or chloride as alkylating agents.
  • Catalysts: Lewis acids or phase-transfer catalysts to facilitate the electrophilic substitution.
  • Reaction Conditions: Controlled temperature to avoid polyalkylation and side reactions.

This method leverages the activating effect of the methoxy group to direct electrophilic substitution meta to itself, enabling regioselective introduction of the phenylethyl group.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Palladium-Catalyzed Coupling Aryl halide, phenylethyl organometallic, Pd catalyst, ligand, base High selectivity, broad scope Catalyst cost, sensitivity
Electrophilic Alkylation 1-Methoxybenzene, phenylethyl halide, Lewis acid or PTC Regioselective, straightforward Possible side reactions
Intermediate Synthesis (1-chloro-3-methoxypropane) Sodium methoxide, 1,3-bromochloropropane, PTC, inert solvent High yield, industrially viable Indirect route, requires further steps

Research Findings and Notes

  • The methoxy group enhances the nucleophilicity of the aromatic ring, facilitating electrophilic substitution reactions.
  • Reaction kinetics and yields are sensitive to catalyst choice and reaction parameters.
  • Phase-transfer catalysts significantly improve reaction rates and yields in etherification reactions involving sodium methoxide.
  • The presence of methoxy and phenylethyl groups allows for further functionalization, expanding the compound’s utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(1-phenylethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methoxy-3-(1-phenylethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(1-phenylethyl)benzene involves its interaction with various molecular targets and pathways. The methoxy group and phenylethyl group contribute to its reactivity and ability to undergo electrophilic aromatic substitution reactions. These interactions can lead to the formation of reactive intermediates, which further participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-Methoxy-3-(1-phenylethyl)benzene with analogous aromatic ethers and substituted benzenes:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents Applications/Reactivity References
This compound C₁₅H₁₆O 212.29 Not reported Methoxy, 1-phenylethyl Asymmetric catalysis, intermediates in C–H functionalization
1-Methoxy-3-methyl-2-(1-methylethyl)benzene C₁₁H₁₆O 164.24 102–104 @ 19 Torr Methoxy, methyl, isopropyl Fragrance intermediates, solvents
1-Methoxy-3-(methylthio)benzene C₈H₁₀OS 166.23 Not reported Methoxy, methylthio Organosulfur chemistry, agrochemicals
1-Methoxy-3-(phenylethenyl)benzene C₁₅H₁₄O 210.27 Not reported Methoxy, styryl (vinyl phenyl) Conjugated π-systems, UV-active probes
1-Methoxy-3-(trifluoromethoxy)benzene C₈H₇F₃O₂ 206.14 Not reported Methoxy, trifluoromethoxy Electron-deficient aromatic systems, pharmaceuticals

Stability and Functional Group Compatibility

  • Thermal Stability : The target compound is stable as a liquid (up to 80°C in DCE) , whereas 1-Methoxy-3-(2-propyn-1-yloxy)benzene (CAS 41580-72-7) decomposes at 255.9°C due to alkyne instability .
  • Oxidative Sensitivity : Unlike 1-phenylethyl hydroperoxide (CAS 3071-32-7), which is prone to radical decomposition , the target compound’s ether linkage provides oxidative stability under standard conditions.

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